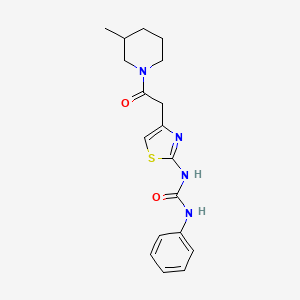

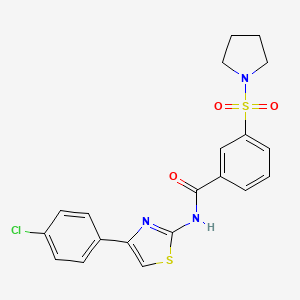

![molecular formula C18H14F3N3O2S2 B2431289 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 893985-42-7](/img/structure/B2431289.png)

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a fused ring system containing an imidazole ring and a thiazole ring . The compound also has a trifluoromethyl group and a benzenesulfonamide moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions . For example, imidazo[2,1-b]thiazoles can be synthesized through a nanoclay-catalyzed tandem conjugate addition-cyclodehydration of cyclic thioureas with dielectrophiles .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole ring, the trifluoromethyl group, and the benzenesulfonamide moiety . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the imidazo[2,1-b]thiazole ring might undergo reactions typical of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Therapeutic Potential

Anti-inflammatory and Analgesic Applications : The synthesis of celecoxib derivatives, structurally similar to the compound , has shown potential for anti-inflammatory and analgesic activities. These derivatives have been evaluated for their therapeutic effects without causing significant tissue damage in liver, kidney, colon, and brain, suggesting a safer profile compared to traditional treatments (Küçükgüzel et al., 2013).

Anticancer and Antitumor Activity : Novel sulfonamide derivatives incorporating benzothiazole and thiadiazole moieties have been synthesized and assessed for their in vitro antitumor activity. Certain derivatives have shown remarkable activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, indicating their potential in cancer therapy (Sławiński & Brzozowski, 2006).

Enzyme Inhibition for Therapeutic Applications : The compound and its derivatives have been researched for their ability to inhibit human carbonic anhydrase isozymes, which play a critical role in various physiological processes. Inhibitors targeting these enzymes have applications in treating conditions such as glaucoma, edema, and certain cancers (Alafeefy et al., 2015).

Antimicrobial and Antiviral Effects : Research into sulfonamide derivatives has also explored their antimicrobial and antiviral potential. For instance, thiazolyl and thiadiazolyl derivatives of 1H-pyrazole have demonstrated anti-inflammatory activity and showed selective inhibitory activity towards COX-2 enzyme, along with possessing antimicrobial effects (Bekhit et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c19-18(20,21)13-2-1-3-15(10-13)28(25,26)23-14-6-4-12(5-7-14)16-11-24-8-9-27-17(24)22-16/h1-7,10-11,23H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLIKRXOJZRNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)

![N-(3-hydroxypropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2431215.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)

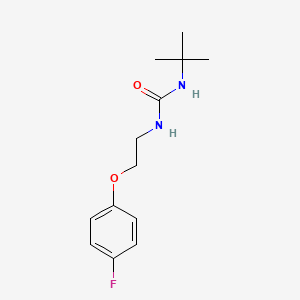

![N-tert-butyl-2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2431218.png)

![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)

![4-[3-(Difluoromethoxy)phenyl]-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2431222.png)

![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)

![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2431228.png)